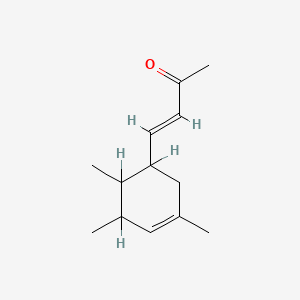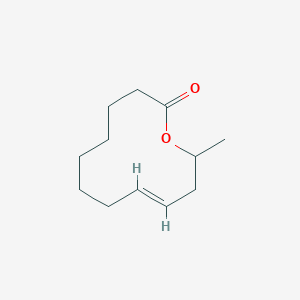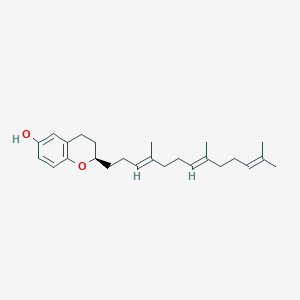![molecular formula C37H44O10 B1238818 [6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate CAS No. 55306-11-1](/img/structure/B1238818.png)
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate is a diterpenoid ester isolated from the plant Gnidia lamprantha. It is known for its potent antileukemic properties and has been the subject of various pharmacological studies . This compound is part of a larger group of diterpenoids, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of gnididin involves several steps, starting from the extraction of the plant material. The diterpenoid esters are typically isolated using chromatographic techniques. The synthetic preparation of gnididin can be complex due to its intricate molecular structure. Common methods involve the use of transition metal catalysts and specific reaction conditions to ensure the correct formation of the ester bonds .
Industrial Production Methods: Industrial production of gnididin is not widely documented, likely due to its specific and limited use in research settings. the general approach would involve large-scale extraction from Gnidia lamprantha, followed by purification processes to isolate the compound in its pure form .
化学反应分析
Types of Reactions: [6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its different biological activities.
Common Reagents and Conditions: Common reagents used in the reactions involving gnididin include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of gnididin can lead to the formation of hydroxylated derivatives, which may exhibit different biological activities .
科学研究应用
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate has been extensively studied for its antileukemic properties. It has shown significant activity against various leukemia cell lines, making it a promising candidate for cancer research . Additionally, gnididin has been investigated for its anti-inflammatory and antiviral activities, further highlighting its potential in medical research .
In chemistry, gnididin serves as a model compound for studying the synthesis and reactivity of diterpenoid esters. Its complex structure provides valuable insights into the mechanisms of ester formation and modification .
作用机制
The mechanism of action of gnididin involves its interaction with specific molecular targets in cancer cells. It is believed to inhibit the proliferation of leukemia cells by interfering with their DNA synthesis and inducing apoptosis. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that gnididin may target key enzymes involved in cell cycle regulation .
相似化合物的比较
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate is structurally similar to other diterpenoid esters such as gniditrin and gnidicin. These compounds share a similar skeleton and exhibit comparable biological activities. gnididin is unique in its potent antileukemic activity, which sets it apart from its analogs .
List of Similar Compounds:- Gniditrin
- Gnidicin
- Huratoxin
- Simplexin
These compounds, like gnididin, are derived from plants in the Thymelaeaceae family and have been studied for their various pharmacological properties .
属性
CAS 编号 |
55306-11-1 |
|---|---|
分子式 |
C37H44O10 |
分子量 |
648.7 g/mol |
IUPAC 名称 |
[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate |
InChI |
InChI=1S/C37H44O10/c1-6-7-8-9-10-11-15-18-26(39)43-29-23(5)36-25-19-22(4)28(40)34(25,42)32(41)33(20-38)30(44-33)27(36)31-35(29,21(2)3)46-37(45-31,47-36)24-16-13-12-14-17-24/h10-19,23,25,27,29-32,38,41-42H,2,6-9,20H2,1,3-5H3/b11-10+,18-15+ |
InChI 键 |
OBYWPUMYSJSSFH-LNCIWOMLSA-N |
SMILES |
CCCCCC=CC=CC(=O)OC1C(C23C4C=C(C(=O)C4(C(C5(C(C2C6C1(OC(O6)(O3)C7=CC=CC=C7)C(=C)C)O5)CO)O)O)C)C |
手性 SMILES |
CCCCC/C=C/C=C/C(=O)OC1C(C23C4C=C(C(=O)C4(C(C5(C(C2C6C1(OC(O6)(O3)C7=CC=CC=C7)C(=C)C)O5)CO)O)O)C)C |
规范 SMILES |
CCCCCC=CC=CC(=O)OC1C(C23C4C=C(C(=O)C4(C(C5(C(C2C6C1(OC(O6)(O3)C7=CC=CC=C7)C(=C)C)O5)CO)O)O)C)C |
Key on ui other cas no. |
55306-11-1 |
同义词 |
gnididin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(6Z)-6-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1238747.png)
![(2E)-3-{3-[(5-Ethyl-3-iodo-6-methyl-2-oxo-1,2-dihydropyridin-4-YL)oxy]phenyl}acrylonitrile](/img/structure/B1238748.png)





